

Solcitinib alternative names GSK2586184 GLPG-0778

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Compound Focus: Solcitinib

CAS No.: 1206163-45-2

Cat. No.: S543558

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Core Compound Profile

The table below summarizes the key identifying information and basic properties of **Solcitinib**.

Property	Description
Systematic Name	Solcitinib
Alternative Names	GSK2586184, GLPG0778 [1]
CAS Number	1206163-45-2 [1]
Molecular Formula	$C_{22}H_{23}N_5O_2$ [1]
Molecular Weight	389.45 g/mol [1]
Mechanism of Action	Selective Janus kinase 1 (JAK1) inhibitor [1]

Mechanism of Action and Selectivity

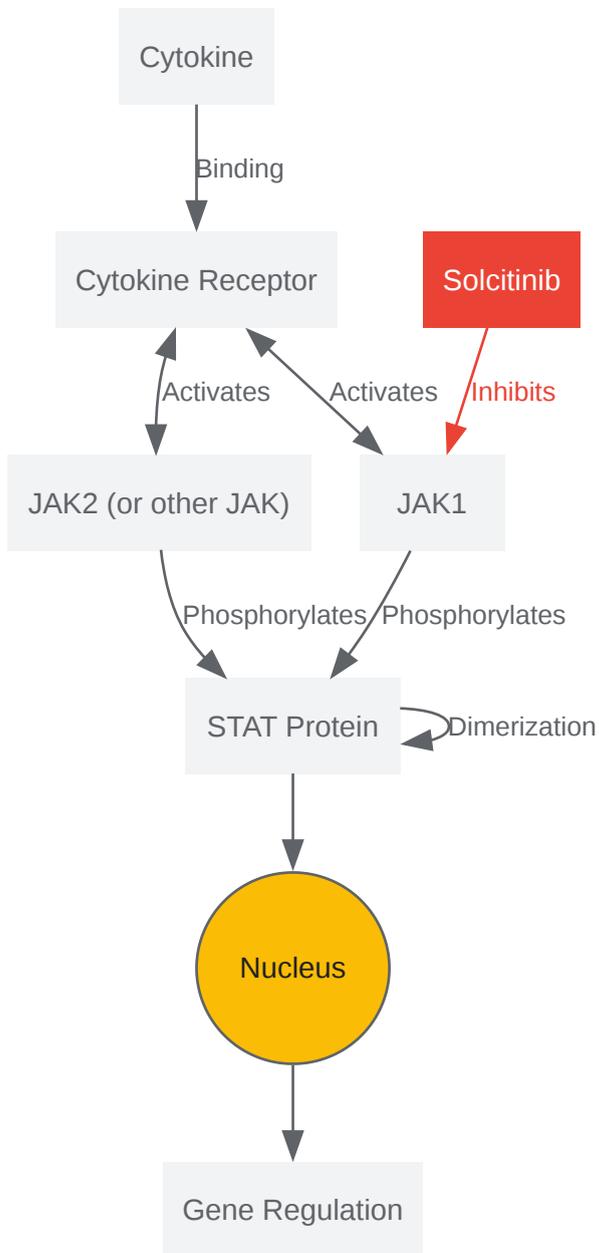
Solcitinib is an orally available small molecule that acts as a **selective inhibitor of Janus kinase 1 (JAK1)** [1]. It functions by competing with ATP for binding to the kinase domain of JAK1, thereby blocking the phosphorylation and activation of the JAK-STAT signaling pathway [2]. This pathway is a critical intracellular communication node for over 50 cytokines and growth factors, and its dysregulation is implicated in various inflammatory diseases and cancers [3].

The table below details its potency (IC50) and selectivity against different JAK family members.

Target	IC50	Selectivity Fold vs. JAK1
JAK1	8-9 nM [1]	-
JAK2	-	11-fold less selective [1]
JAK3	-	55-fold less selective [1]
TYK2	-	23-fold less selective [1]

This selectivity profile was designed to inhibit pro-inflammatory cytokines that signal through JAK1 (e.g., IL-6, interferons) while potentially avoiding side effects associated with the inhibition of JAK2 (which mediates signaling for hematopoietic factors like erythropoietin and thrombopoietin) [2] [4].

The following diagram illustrates the JAK-STAT signaling pathway and the mechanism of **Solcitinib**:



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*JAK-STAT pathway inhibited by **Solcitinib**.*

Clinical Trial Evidence and Efficacy

Solcitinib was evaluated in several Phase 1 and 2 clinical trials for inflammatory conditions, demonstrating clinical efficacy but also safety concerns that ultimately halted its development.

Clinical Trial NCT Number	Condition	Phase	Dose & Duration	Key Efficacy Findings	Status & Primary Safety Findings
NCT01336244 [1] [5]	Healthy Volunteers	1	Multiple ascending doses (13 days)	Pharmacodynamics & PK profile established [5]	Completed. Well-tolerated in healthy subjects [5].
NCT02000453 [1] [4]	Ulcerative Colitis	1/2	400 mg, twice daily	Clinical & endoscopic response in 2 patients [4].	Terminated. Discontinued due to safety signals in a parallel SLE trial [1] [4].
- [6]	Plaque Psoriasis	2a	100 mg, 200 mg, 400 mg twice daily (12 weeks)	PASI 75 response rates: 13% (100 mg), 25% (200 mg), 57% (400 mg) vs. 0% (placebo) [6].	Completed. Generally well-tolerated in psoriasis trial [6].

The development program for **Solcitinib** was ultimately discontinued following an **open-label study in Systemic Lupus Erythematosus (SLE)**, where serious adverse events were observed. These included elevated liver enzymes in several patients and two cases of **Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS)** [4]. It was noted that these serious safety signals might be specific to the SLE patient population or their concomitant medications [4].

Experimental Protocols and Formulations

For research purposes, the following experimental details from **Solcitinib** studies can serve as a methodological reference.

In Vitro Bioassays

The core activity of **Solcitinib** is typically measured in enzymatic assays to determine the half-maximal inhibitory concentration (IC50).

- **Objective:** To quantify the inhibition potency (IC50) of **Solcitinib** against JAK1, JAK2, JAK3, and TYK2 [1].
- **Methodology:** The assay measures the compound's ability to inhibit the kinase activity of each recombinant JAK enzyme, often using a fluorescence-based or radiometric method to monitor phosphate transfer from ATP to a substrate peptide. The reported IC50 of 8-9 nM for JAK1 was derived from such assays [1].

In Vivo Formulations

The table below lists formulations validated for animal studies as reported in the literature [1].

Application	Vehicle	Concentration Achieved
Homogeneous Suspension	1% Carboxymethyl cellulose (CMC-Na)	≥ 5 mg/mL [1]
Clear Solution (for higher dosing)	5% DMSO, 40% PEG300, 5% Tween-80, 50% water	1.95 mg/mL (5.01 mM) [1]
Clear Solution (for oil-based delivery)	5% DMSO, 95% Corn Oil	0.25 mg/mL (0.64 mM) [1]

Development Status and Context

Solcitinib's development was halted, illustrating challenges in JAK inhibitor development. Its clinical profile shows that **JAK1 selectivity does not automatically guarantee a superior therapeutic window**; safety can be influenced by the specific disease population. The cases of DRESS and elevated liver enzymes in SLE patients, but not in psoriasis patients, highlight that **patient population and underlying disease state are critical factors in a drug's safety profile** [4].

For researchers, **Solcitinib** remains a useful tool compound for studying selective JAK1 inhibition. Its publicly available data on potency, selectivity, and clinical outcomes provides a valuable benchmark for developing safer and more effective JAK-targeting therapies.

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